

Technical Support Center: Developmental Coordination Disorder Questionnaire (DCDQ)

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Compound of Interest

Compound Name: DCDQ

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the Developmental Coordination Disorder Questionnaire (**DCDQ**). The information provided aims to address specific issues that may be encountered during experimental procedures, with a focus on understanding and mitigating parent-reported bias.

Frequently Asked Questions (FAQs)

1. What is the Developmental Coordination Disorder Questionnaire (**DCDQ**)?

The Developmental Coordination Disorder Questionnaire (**DCDQ**) is a 15-item, parent-completed screening tool designed to identify children aged 5 to 15 years who may have Developmental Coordination Disorder (DCD).[1][2] Parents are asked to compare their child's motor performance to that of their peers on a 5-point Likert scale.[3] It is a standardized method for measuring a child's coordination in everyday, functional activities.[3] The **DCDQ** is intended to be a "coarse sieve" to screen for potential motor difficulties and is not a standalone diagnostic tool.[4]

2. How is the **DCDQ** scored?

The total score for the **DCDQ** is calculated by summing the responses for all 15 items, with a possible range of 15 to 75.[5] The interpretation of the score is based on the child's chronological age, with specific cut-off scores for different age groups indicating if the child is "suspect for DCD" or "probably not DCD".[3][5]

3. Can a teacher or another caregiver complete the **DCDQ**?

The **DCDQ**'s scoring and cut-offs were developed based on parent reports.^{[6][7]} Therefore, it is recommended that a parent completes the questionnaire.^[7] If a teacher's perspective is desired, it is suggested that the parent and teacher complete the questionnaire together.^[6] While some studies have had teachers complete the **DCDQ**, it's important to note that parent and teacher reports of motor skills do not always show high levels of agreement.^{[4][6]} Research has indicated that teacher reports using the **DCDQ** may correlate more highly with the Movement Assessment Battery for Children (MABC) than parent reports.^{[4][6]}

4. Can the **DCDQ** be used for children with co-occurring conditions like ADHD?

Yes, the **DCDQ** can be used with children who have other developmental conditions, such as ADHD.^[4] The overall **DCDQ** score has been shown to have little bias in children with ADHD.^[4] However, the profile of individual factor scores on the **DCDQ** may help to differentiate between attention issues and coordination difficulties.^[4] For instance, children with ADHD alone may score within the normal range on the "Control During Movement" factor.^[4] A comprehensive approach, including other assessments, is recommended to distinguish between motor and attention-related challenges.^[4]

5. Do the results of the **DCDQ** always align with standardized motor assessments like the MABC-2?

No, the **DCDQ** is a screening tool and is not expected to have a perfect correlation with standardized, performance-based motor assessments.^[4] The **DCDQ** is designed to be more inclusive and may identify more children with potential motor problems than a standardized test.^[4] It measures performance in daily activities from a parent's perspective, which can differ from the "snap-shot" of motor performance captured in a standardized test setting.^[4]

Troubleshooting Guide: Addressing Parent-Reported Bias

Parent-reported bias can stem from various factors, including their knowledge of child development, their motivations, and their opportunities to observe their child's motor skills.^[4] Below are common issues and recommended actions.

Issue 1: Inconsistent or Unexpected **DCDQ** Scores

If the **DCDQ** scores seem inconsistent with other observations or data, consider the following potential causes of bias:

- **Parental Knowledge and Expectations:** A parent's understanding of typical child development can influence their ratings.
- **Motivation:** Parents may be motivated to either seek a diagnosis and support for their child or to avoid having their child labeled, which can affect their responses.[\[4\]](#)
- **Observation Opportunities:** The extent to which a parent regularly observes their child in various motor activities can impact the accuracy of their report.[\[4\]](#)

Recommended Protocol:

- **Review Administration Procedures:** Ensure the questionnaire was administered correctly and that the parent understood the instructions. A common error is parents not noticing the negatively worded phrasing on the last two questions.[\[4\]](#)
- **Conduct a Follow-up Interview:** A semi-structured interview with the parent can help to clarify their responses and understand the context of their ratings.
- **Utilize Multiple Informants:** Whenever possible, gather information from more than one source (e.g., both parents, a teacher). Discrepancies between reporters can provide valuable insights.

Issue 2: Discrepancies Between Parent and Teacher Reports

It is not uncommon for parents and teachers to have different perceptions of a child's motor abilities. Studies have shown that teachers may rate a child's motor performance higher on the **DCDQ** than parents do.[\[8\]](#)

Recommended Protocol:

- **Acknowledge the Different Contexts:** Parents typically observe their child in a home or play environment, while teachers observe them in a structured school setting. These different

environments may demand different motor skills.

- **Compare with a Standardized Assessment:** To get a more objective measure, compare both the parent and teacher **DCDQ** scores to a standardized motor assessment like the Movement ABC-2 (MABC-2). Research indicates that parent scores on the **DCDQ** may be more closely associated with MABC-2 test performance than teacher scores.[8]
- **Reconcile Differences:** If there are significant discrepancies, it can be beneficial to have a discussion with both the parent and teacher to understand their perspectives and arrive at a more comprehensive understanding of the child's abilities.[6]

Issue 3: Disagreement Between Two Parent Reports

While there is a clinical belief that mothers and fathers may have different perspectives on their child's abilities, there is limited research on how this specifically affects **DCDQ** scores.[4]

Recommended Protocol:

- **Administer the Questionnaire Separately:** Have each parent complete the **DCDQ** independently.
- **Compare Item-Level Scores:** Review the scores for each of the 15 items to identify specific areas of disagreement.
- **Facilitate a Discussion:** Encourage the parents to discuss the items where their scores differ to reach a consensus score that reflects both of their perspectives.[6]

Data Presentation: Parent vs. Teacher DCDQ Reports

The following table summarizes quantitative data from a study that examined the correlation between parent and teacher reports on the **DCDQ** and the Movement ABC-2 (MABC-2) Test scores in children with and without suspected DCD.

Reporter	Group	Correlation with MABC-2 Test Score
Parent	All Children	0.27
Teacher	All Children	0.24
Parent	Suspected DCD	0.27
Teacher	Suspected DCD	0.24
Parent	Without Suspected DCD	Significant Correlation
Teacher	Without Suspected DCD	No Significant Correlation

* $p < 0.05$, ** $p < 0.01$ (Data adapted from a 2021 study on discrepancies between parent and teacher reports of motor competence)[8]

Experimental Protocols

Protocol for Comparing **DCDQ** Parent Report with Objective Motor Assessment

Objective: To validate parent-reported **DCDQ** scores against a standardized, objective measure of motor competence.

Materials:

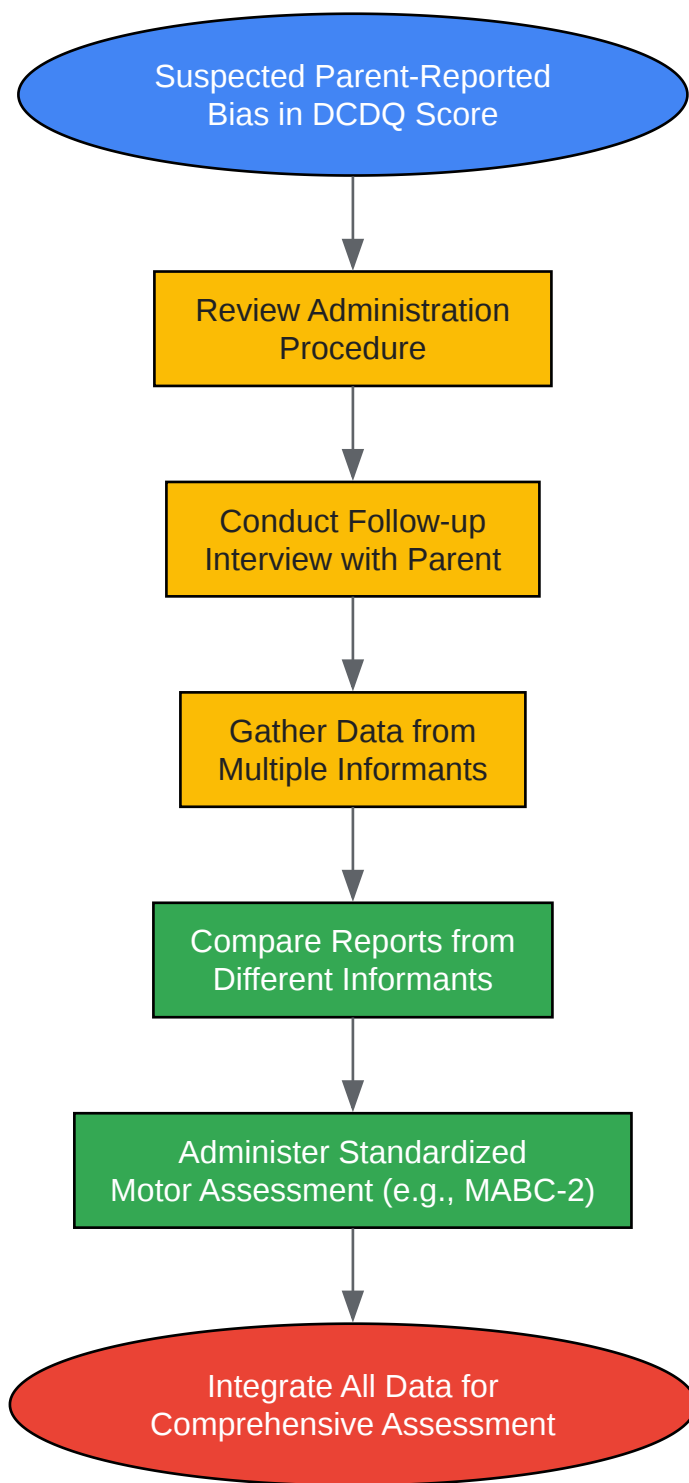
- Completed **DCDQ** questionnaire from a parent.
- Movement Assessment Battery for Children, Second Edition (MABC-2) test kit.
- A quiet, well-lit testing environment.
- A trained administrator for the MABC-2.

Procedure:

- **DCDQ** Administration:
 - Provide the **DCDQ** to the parent and ensure they understand the instructions.

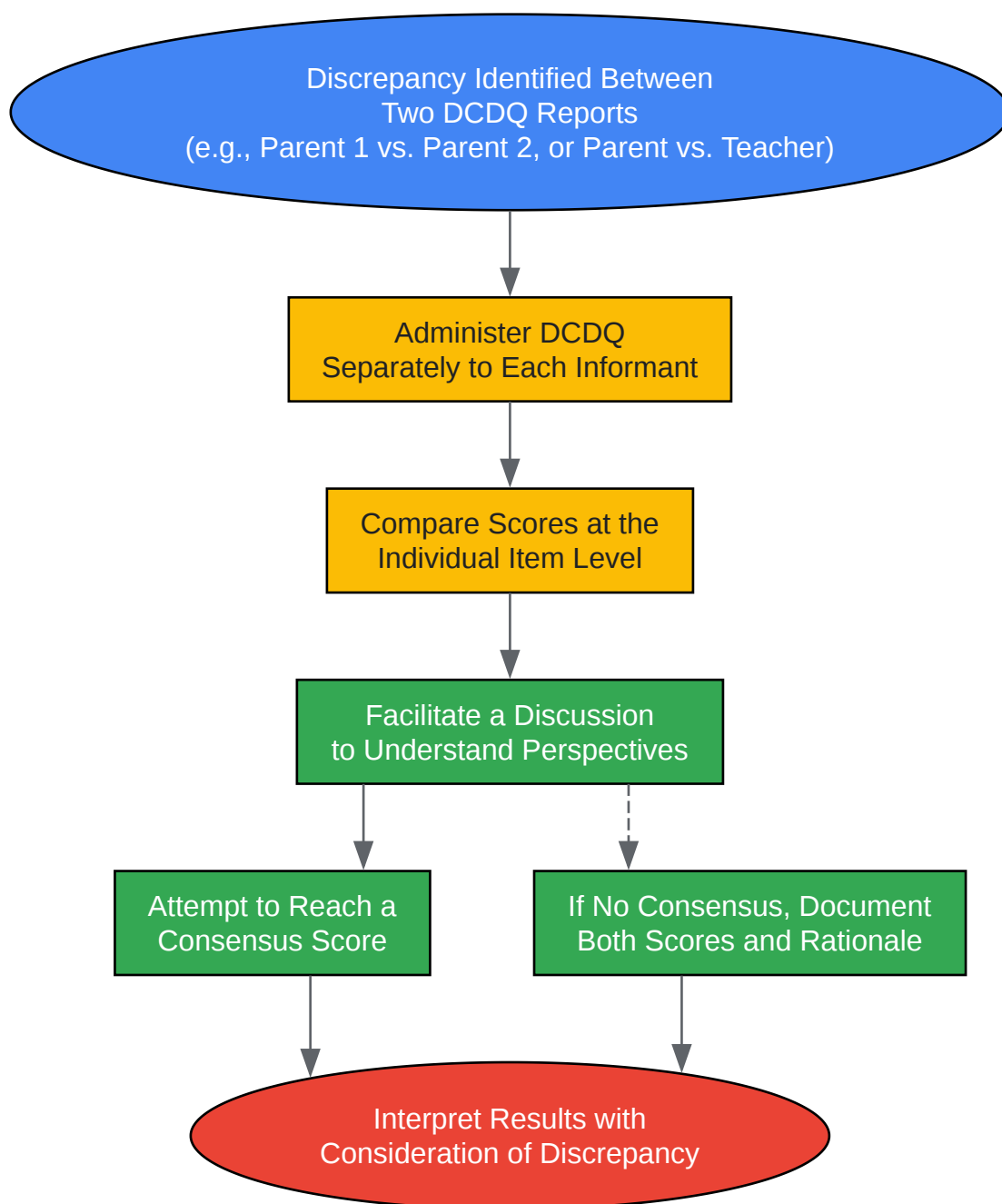
- Allow them to complete it in a comfortable setting without rushing.
- Score the **DCDQ** according to the administration manual.[\[6\]](#)
- MABC-2 Administration:
 - Schedule a separate session to administer the MABC-2 to the child.
 - Follow the standardized administration and scoring procedures outlined in the MABC-2 manual.
- Data Analysis:
 - Calculate the Pearson correlation coefficient between the total **DCDQ** score and the total MABC-2 standard score.
 - Analyze the sensitivity and specificity of the **DCDQ** in identifying children with motor difficulties as determined by the MABC-2 cut-off scores.

Visualizations



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Caption: Workflow for troubleshooting suspected parent-reported bias in **DCDQ** scores.



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Caption: Procedure for reconciling discrepant **DCDQ** reports from multiple informants.

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